2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

Antiparasitic Drug Discovery Trypanosomiasis

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (CAS 300701-26-2) is a synthetic dihydroquinoline derivative characterized by a benzoyl ester group at the 6-position of the 1,2-dihydroquinoline core. Its molecular formula is C19H19NO2 with a molecular weight of 293.36 g/mol.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 300701-26-2
Cat. No. B3024253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
CAS300701-26-2
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C
InChIInChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3
InChIKeyOEEHFISDBQJLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (CAS 300701-26-2) Procurement & Research Overview


2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (CAS 300701-26-2) is a synthetic dihydroquinoline derivative characterized by a benzoyl ester group at the 6-position of the 1,2-dihydroquinoline core . Its molecular formula is C19H19NO2 with a molecular weight of 293.36 g/mol . While dihydroquinolines are widely known as amine-based antioxidants for industrial applications, particularly in rubber stabilization, the specific esterification at the 6-position with a benzoate moiety distinguishes this compound from the more common 6-alkoxy (e.g., ethoxyquin) or 6-hydroxy derivatives . This structural modification is not merely cosmetic; it fundamentally alters the compound's physicochemical properties, such as solubility and lipophilicity, and may confer distinct activity profiles in both biological assays and material science applications.

Why 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate Cannot Be Interchanged with Common Analogs


Within the 1,2-dihydroquinoline class, minor structural variations, particularly at the 6-position, produce drastic and unpredictable changes in antioxidant efficacy, biological activity, and material compatibility [1]. For instance, while 6-alkoxy derivatives like ethoxyquin are established food preservatives, 6-hydroxy and 6-acetate analogs show divergent performance in rubber stabilization . More critically, research on the closely related 6-benzoyl ester subclass demonstrates that even subtle changes in the ester group can lead to a complete inversion of activity, from potent nanomolar inhibitors to completely inactive compounds [2]. Therefore, substituting 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate with a generic dihydroquinoline or an alternative 6-ester without specific validation carries a high risk of performance failure, batch inconsistency, or unforeseen toxicological outcomes.

Quantitative Differentiation Guide: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (CAS 300701-26-2)


Comparative In Vitro Efficacy Against Trypanosoma brucei rhodesiense

In a study of antitrypanosomal compounds, the target compound (benzoate ester) was evaluated alongside numerous other 6-position esters on the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold [1]. The benzoate ester exhibited an in vitro IC50 of 4.7 µM against T. b. rhodesiense STIB900 [1]. This potency is over 50-fold lower than that of the lead compound (3,5-dimethoxybenzoate ester, IC50 = 0.085 µM), demonstrating that while the benzoate retains some activity, it is significantly less potent than optimized analogs [1].

Antiparasitic Drug Discovery Trypanosomiasis

Physicochemical Differentiation via Molecular Weight and Predicted Boiling Point

The molecular weight (MW) and predicted boiling point (BP) of the target compound differ from its common analogs due to the specific ester moiety . The target compound has a MW of 293.36 g/mol and a predicted BP of 437.1±45.0 °C . In contrast, the simpler 6-hydroxy analog has a MW of 203.28 g/mol and a predicted BP of 334.9±42.0 °C [1]. This ~90 g/mol difference in MW and ~100°C difference in predicted BP directly impacts volatility, thermal stability in high-temperature applications (e.g., rubber curing), and solubility parameters.

Physicochemical Properties Material Science Formulation

Spectroscopic and Crystallographic Suitability in Material Science

The 6-benzoate ester of 2,2,4-trimethyl-1,2-dihydroquinoline has been utilized as a structural probe in computational and photophysical studies [1]. In a study on phototransformations, the behavior of transient species from 6-R-2,2,4-trimethyl-1,2-dihydroquinolines (TMDQ) was found to be highly sensitive to the nature of the 6-substituent [1]. The benzoate ester's distinct spectroscopic signature, due to the extended aromatic conjugation of the benzoyl group, makes it a more suitable reference standard or photophysical probe than simpler alkoxy-substituted analogs like ethoxyquin, whose 6-ethoxy group offers a less complex chromophore [2].

Analytical Chemistry Material Characterization Chemical Reference

Validated Application Scenarios for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (CAS 300701-26-2)


As a Control Compound in Antitrypanosomal Drug Discovery

Based on direct evidence from a medicinal chemistry study, this compound can be effectively procured and utilized as a moderately potent control or reference compound in in vitro screens against *T. b. rhodesiense* [1]. Its documented IC50 of 4.7 µM provides a clear benchmark for comparing the potency of newly synthesized 1,2-dihydroquinoline derivatives. It is particularly valuable when a comparator with moderate, non-optimized activity is required to validate assay sensitivity [1].

As a Low-Volatility Stabilizer Precursor for High-Temperature Polymer Compounding

Procurement for industrial R&D is justified by the compound's predicted high boiling point (437.1±45.0 °C) and increased molecular weight (293.36 g/mol) relative to simpler 6-substituted dihydroquinolines [1]. This suggests it is a superior candidate for applications where low volatility and high thermal stability are critical, such as in the formulation of engineering plastics or as a stabilizer during high-temperature rubber vulcanization, where common antioxidants like ethoxyquin might volatilize or degrade .

As a Distinctive Spectroscopic Probe or Chemical Reference Standard

The presence of the benzoyl ester group provides a distinct and extended chromophore, making this compound a more suitable choice than common alkoxy analogs for developing and validating analytical methods (e.g., HPLC with UV detection) [1]. Its unique spectroscopic signature can also be exploited in material science research as a photophysical probe to study polymer microenvironments or degradation mechanisms [1].

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